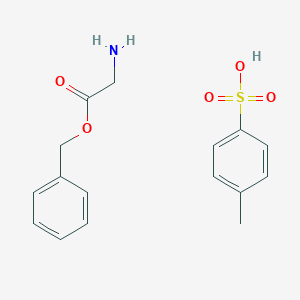

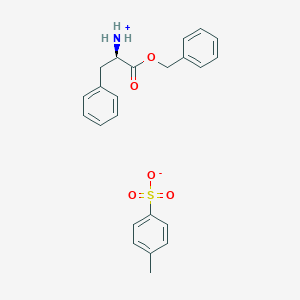

H-D-Phe-OBzl Tos

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

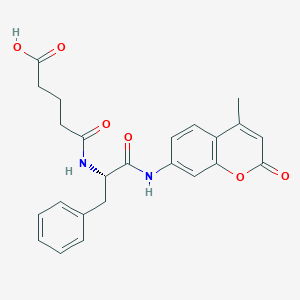

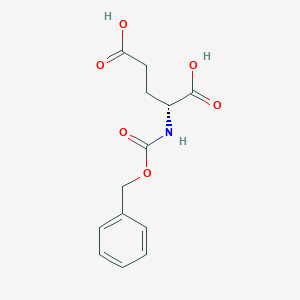

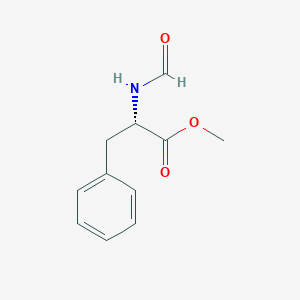

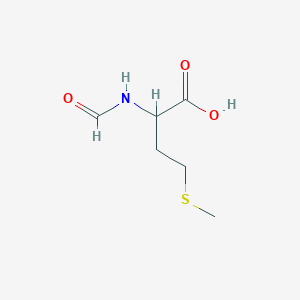

“H-D-Phe-OBzl Tos” is a phenylalanine derivative . It is also known as benzyl (2R)-2-amino-3-phenylpropanoate 4-methylbenzenesulfonate . The CAS Number is 28607-46-7 .

Synthesis Analysis

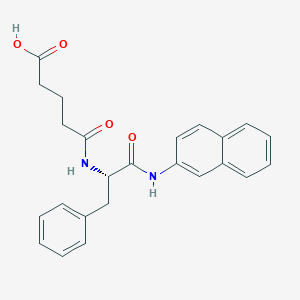

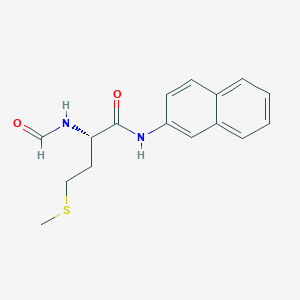

The synthesis of “this compound” involves multiple steps. For instance, one method involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C23H25NO5S . The InChI Code is 1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For example, one reaction involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 427.52 . It is a solid at room temperature .

Scientific Research Applications

Interdisciplinary Collaboration in Scientific Research : Research in the field of photocatalytic hydrogen evolution (PHE), an interdisciplinary subject, demonstrates the importance of collaboration across various scientific disciplines. This is relevant in understanding how different compounds, potentially including H-D-Phe-OBzl Tos, might be applied in interdisciplinary research scenarios (Yao, Hu, Zou, & Qu, 2022).

Scientific Methods in Wildlife Research : The hypothetico-deductive (H-D) method is a scientific approach for testing research hypotheses, including those in the field of wildlife science. This method's application could be considered for structuring research involving compounds like this compound (Romesburg, 1981).

Synthesis of Alternative Diketopiperazines : A study on the synthesis of alternative RGD mimetics, including the use of compounds similar to this compound, provides insight into the potential applications in drug design and synthesis. The research demonstrates the utility of these compounds in binding to specific receptors (Mihala et al., 2006).

Antisickling Activity of Amino Acid Benzyl Esters : A study examining the antisickling activity of L-phenylalanine benzyl ester (Phe-OBzl) provides insights into the medical applications of similar compounds. It highlights the potential of these compounds as therapeutic agents (Gorecki, Acquaye, Wilchek, Votano, & Rich, 1980).

Photocatalytic Hydrogen Evolution Research : Research on photocatalytic hydrogen evolution (PHE) from water splitting, a promising technology for converting solar energy into sustainable hydrogen fuel, could involve compounds like this compound in the development of novel catalysts or as part of the reaction process (Li et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659786 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28607-46-7 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.